molecular formula C20H19FN2OS2 B2973373 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole CAS No. 1001786-18-0

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole

Cat. No.: B2973373
CAS No.: 1001786-18-0
M. Wt: 386.5
InChI Key: SKFDTNTYNIPZQK-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfanyl group, a dimethyl pyrazole ring, and a tetrahydrobenzothiophene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole is unique due to its combination of a fluorophenyl sulfanyl group and a tetrahydrobenzothiophene carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-12-19(25-16-9-7-15(21)8-10-16)13(2)23(22-12)20(24)18-11-14-5-3-4-6-17(14)26-18/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDTNTYNIPZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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